molecular formula C14H15NSi B8791380 2-((Trimethylsilyl)ethynyl)quinoline CAS No. 86521-07-5

2-((Trimethylsilyl)ethynyl)quinoline

Cat. No. B8791380
CAS RN: 86521-07-5
M. Wt: 225.36 g/mol
InChI Key: SNCZFDHNZSXEBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Trimethylsilyl)ethynyl)quinoline is a useful research compound. Its molecular formula is C14H15NSi and its molecular weight is 225.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-((Trimethylsilyl)ethynyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((Trimethylsilyl)ethynyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86521-07-5

Product Name

2-((Trimethylsilyl)ethynyl)quinoline

Molecular Formula

C14H15NSi

Molecular Weight

225.36 g/mol

IUPAC Name

trimethyl(2-quinolin-2-ylethynyl)silane

InChI

InChI=1S/C14H15NSi/c1-16(2,3)11-10-13-9-8-12-6-4-5-7-14(12)15-13/h4-9H,1-3H3

InChI Key

SNCZFDHNZSXEBG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloroquinoline (1.02 g, 6.17 mmol), CuI (12.1 mg, 0.622 mmol), and PdCl2(PPh3)2 (22.7 mg, 0.0317 mmol) were dissolved in triethylamine (20.6 mL), followed by stirring for 5 min. To the resulting mixture, trimethylsilyl acetylene (1.34 mL, 9.44 mmol) was added dropwise at 60° C., followed by heating. The completion of the reaction was confirmed by TLC (EtOAc/Hexane=1:10). When the reaction was completed, the reactant was cooled down to room temperature and extracted with a saturated aqueous solution of NaCl and ethyl acetate, to thereby separate an organic layer. The organic layer was dried over anhydrous MgSO4 and filtered. The filtrate was concentrated under reduced pressure and purified by column chromatography (EtOAc/Hexane=1:10, R.f: 0.4), to thereby obtain 2-((trimethylsilyl)ethynyl)quinoline (1.289 g, 93%) as brown oil.
Quantity
1.02 g
Type
reactant
Reaction Step One
Quantity
20.6 mL
Type
solvent
Reaction Step One
Name
Quantity
12.1 mg
Type
catalyst
Reaction Step One
Quantity
22.7 mg
Type
catalyst
Reaction Step One
Quantity
1.34 mL
Type
reactant
Reaction Step Two
Name
EtOAc Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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